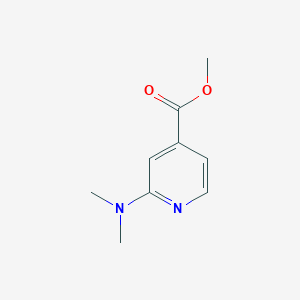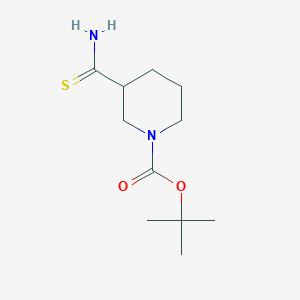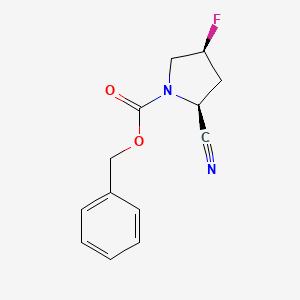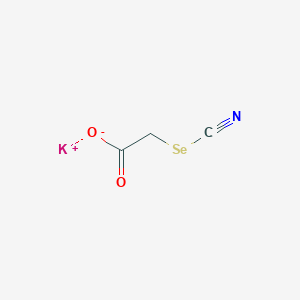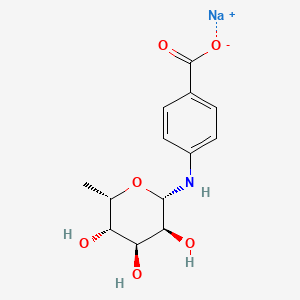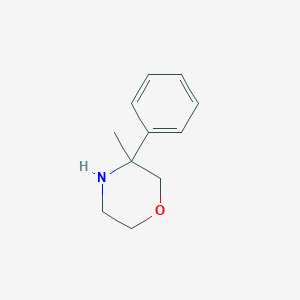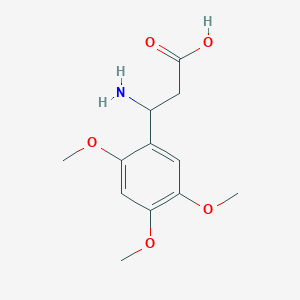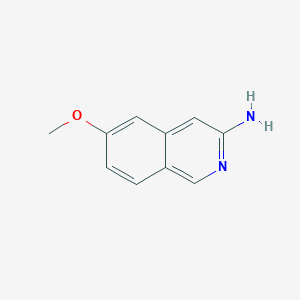
6-Methoxyisoquinolin-3-amine
Overview
Description
6-Methoxyisoquinolin-3-amine: is a heterocyclic organic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, featuring a methoxy group at the 6th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methoxyisoquinolin-3-amine involves the reaction of 6-bromoisoquinolin-3-amine with sodium methoxide in dimethyl sulfoxide (DMSO) under microwave irradiation. The reaction is typically carried out at 150°C for 30 minutes, yielding the desired product after purification .
Industrial Production Methods: The use of microwave irradiation and DMSO as a solvent can be adapted for larger-scale production with appropriate modifications to the reaction setup and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 6-Methoxyisoquinolin-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of various bioactive molecules .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the development of novel therapeutic agents targeting various biological pathways .
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable intermediate in the production of specialty chemicals .
Mechanism of Action
The specific mechanism of action of 6-Methoxyisoquinolin-3-amine is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets and pathways, potentially influencing enzymatic activities and receptor binding. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
6-Methoxyisoquinoline: This compound is similar in structure but lacks the amine group at the 3rd position.
6-Methoxyisoquinolin-1-amine: Another similar compound with the amine group at the 1st position instead of the 3rd.
Uniqueness: 6-Methoxyisoquinolin-3-amine is unique due to the specific positioning of the methoxy and amine groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions in synthetic and biological applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-methoxyisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYBPKCRPTVSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632873 | |
| Record name | 6-Methoxyisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28970-68-5 | |
| Record name | 6-Methoxyisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)
